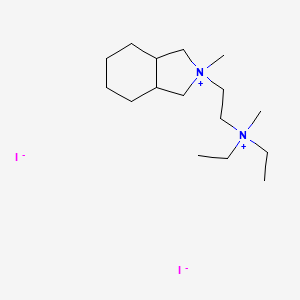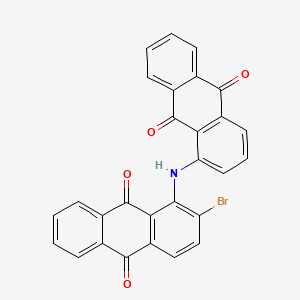
Trisodium sulfonated glyceryl triricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium sulfonated glyceryl triricinoleate is a sulfonated derivative of glyceryl triricinoleate, a triglyceride formed by the esterification of glycerol with ricinoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trisodium sulfonated glyceryl triricinoleate typically involves the sulfonation of glyceryl triricinoleate. The process begins with the esterification of glycerol with ricinoleic acid to form glyceryl triricinoleate. This intermediate is then reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions to introduce sulfonate groups into the molecule. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where glyceryl triricinoleate is continuously fed and reacted with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide to form the trisodium salt. The product is purified through filtration and drying processes to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Trisodium sulfonated glyceryl triricinoleate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonate groups, reverting to glyceryl triricinoleate.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the sulfonate groups.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Glyceryl triricinoleate and its derivatives.
Substitution: Various substituted glyceryl triricinoleate derivatives.
Aplicaciones Científicas De Investigación
Trisodium sulfonated glyceryl triricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants
Mecanismo De Acción
The mechanism of action of trisodium sulfonated glyceryl triricinoleate involves its surfactant properties. The sulfonate groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter permeability and fluidity .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl triricinoleate: The non-sulfonated precursor with similar triglyceride structure but lacking surfactant properties.
Glyceryl ricinoleate: A monoester of glycerol and ricinoleic acid, used in cosmetics and pharmaceuticals.
Trisodium propane-1,2,3-triyl tris[12-(sulphonatooxy)octadec-9-enoate]: Another sulfonated derivative with similar surfactant properties .
Uniqueness
Trisodium sulfonated glyceryl triricinoleate is unique due to its specific combination of sulfonate groups and triglyceride structure, providing enhanced surfactant properties compared to its non-sulfonated counterparts. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .
Propiedades
Número CAS |
67919-46-4 |
|---|---|
Fórmula molecular |
C57H101Na3O18S3 |
Peso molecular |
1239.6 g/mol |
Nombre IUPAC |
trisodium;[(E)-18-[1,3-bis[[(E)-12-sulfonatooxyoctadec-9-enoyl]oxy]propan-2-yloxy]-18-oxooctadec-9-en-7-yl] sulfate |
InChI |
InChI=1S/C57H104O18S3.3Na/c1-4-7-10-31-40-51(73-76(61,62)63)43-34-25-19-13-16-22-28-37-46-55(58)70-49-54(72-57(60)48-39-30-24-18-15-21-27-36-45-53(75-78(67,68)69)42-33-12-9-6-3)50-71-56(59)47-38-29-23-17-14-20-26-35-44-52(74-77(64,65)66)41-32-11-8-5-2;;;/h25-27,34-36,51-54H,4-24,28-33,37-50H2,1-3H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3/b34-25+,35-26+,36-27+;;; |
Clave InChI |
XREXPQGDOPQPAH-YKMGDXIHSA-K |
SMILES isomérico |
CCCCCCC(OS(=O)(=O)[O-])C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC)COC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC.[Na+].[Na+].[Na+] |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)



![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)

![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
![N-[4-(1-adamantyl)phenyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B13769658.png)


